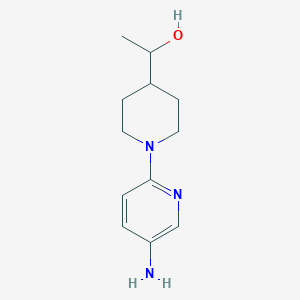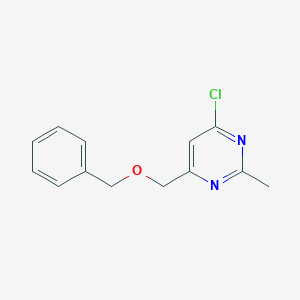
4-((Benzyloxy)methyl)-6-chloro-2-methylpyrimidine
Overview
Description
Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include its reactivity with other compounds and its behavior under various conditions .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and refractive index. Its chemical properties might include its acidity or basicity, its redox potential, and its reactivity with common reagents .Scientific Research Applications
Crystal and Molecular Structures
Research on similar pyrimidine derivatives, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, highlights their crystal and molecular structures. These compounds demonstrate substantial hydrogen-bonding interactions leading to layer structures in their crystal formations. Such studies provide foundational knowledge for understanding the chemical behavior and potential applications of pyrimidine derivatives in material science and drug design (Odell et al., 2007).
Hydrogen Bonding and Molecular Interaction
Further research on 2-benzylamino-4-benzyloxy-6-methylpyrimidine and related compounds showcases their ability to form hydrogen bonds and pi-stacked chains, which are crucial for developing new pharmaceuticals and understanding molecular interactions (Glidewell et al., 2003).
Synthesis and Anticancer Applications
The synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate for the anticancer drug dasatinib, illustrates the pharmaceutical relevance of pyrimidine derivatives. This research highlights the synthesis process and optimal conditions, demonstrating the compound's role in drug development (Guo Lei-ming, 2012).
Antimicrobial Activity
Studies on 2-Arylsulphonamidopyrimidines derived from benzenesulfonylchloride and 2-amino-4-hydroxy/chloro- 6-methylpyrimidine show promising antimicrobial activity. This research underscores the potential of pyrimidine derivatives in developing new antimicrobial agents (Kartik et al., 2014).
Regioselective Chlorination
Research on the regioselective chlorination of 3,4-dihydropyrimidin-2(1H)-ones, including derivatives of 4-aryl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates, provides insights into chemical modifications that enhance the compounds' reactivity and potential applications in synthesis (Tale et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-methyl-6-(phenylmethoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-10-15-12(7-13(14)16-10)9-17-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDIESCMBIHEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(azetidin-3-yl)methyl]cyclobutanamine](/img/structure/B1474651.png)
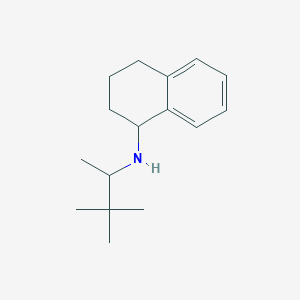
amine](/img/structure/B1474655.png)
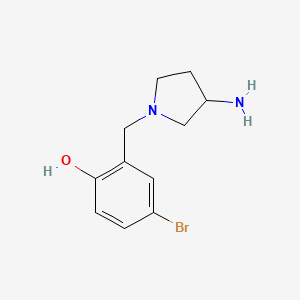

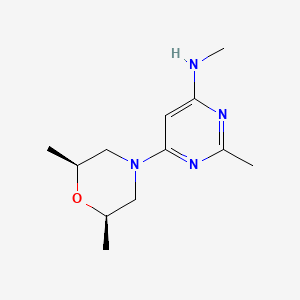

![2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1474664.png)

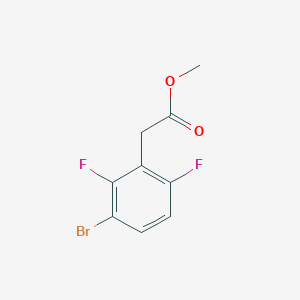

![(1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol](/img/structure/B1474672.png)
